3-Fluorophenylurea
Overview
Description
3-Fluorophenylurea is an organic compound with the chemical formula C7H7FN2O. It is a white, crystalline powder that is soluble in water and other organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorophenylurea can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoroaniline with phosgene to form 3-fluorophenyl isocyanate, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the handling of reactive intermediates like phosgene.
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenylurea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can break down this compound into its constituent amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution.
Hydrolysis: Acidic hydrolysis typically uses sulfuric acid, while basic hydrolysis may involve sodium hydroxide. The reactions are usually conducted at elevated temperatures to accelerate the process.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylureas.
Hydrolysis: The major products are 3-fluoroaniline and carbon dioxide.
Scientific Research Applications
3-Fluorophenylurea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 3-fluorophenylurea exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylurea
- 2-Fluorophenylurea
- 3-Methylphenylurea
Comparison
3-Fluorophenylurea is unique due to the position of the fluorine atom on the aromatic ring, which can significantly influence its reactivity and interactions compared to its isomers like 4-fluorophenylurea and 2-fluorophenylurea . The presence of the fluorine atom in the meta position can affect the electronic properties of the compound, making it distinct in terms of its chemical behavior and applications.
Properties
IUPAC Name |
(3-fluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVWURSZQFCLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227815 | |
Record name | Urea, (m-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-19-4 | |
Record name | N-(3-Fluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (m-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (m-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorophenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a 3-fluorophenylurea group at the R(3) position of the benzazepine scaffold affect the antagonist activity against the neuropeptide Y Y1 receptor?
A1: The research paper demonstrates that incorporating a this compound group at the R(3) position of the benzazepine scaffold significantly enhances the antagonist activity against the neuropeptide Y Y1 receptor. [] While the exact mechanism of action isn't fully elucidated within this study, the presence of this group likely contributes to improved binding affinity and selectivity for the Y1 receptor. This improvement could be attributed to various factors such as enhanced interactions with the receptor binding site (e.g., through hydrogen bonding, pi-stacking) or optimized physicochemical properties of the molecule. Further studies would be needed to fully characterize the binding interactions and molecular mechanisms responsible for the observed increase in antagonist activity.
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